11-ent-Mifepristone is a synthetic steroid compound with the molecular formula and a molecular weight of 429.59 g/mol. It is classified as an antagonist of progesterone and glucocorticoid receptors, similar to its parent compound, Mifepristone. This compound is notable for its unique stereochemistry, which distinguishes it from other analogs and contributes to its specific biological activity.
This compound falls under the category of steroidal compounds, specifically as a progesterone receptor antagonist. Its classification is crucial for understanding its mechanism of action and potential uses in scientific research and medicine.
The synthesis of 11-ent-Mifepristone involves several key steps:
These steps utilize readily available steroid precursors, allowing for efficient production of the compound .
The synthesis typically requires specific reagents and conditions:
Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride, which facilitate the necessary transformations .
The molecular structure of 11-ent-Mifepristone can be represented by the following identifiers:
The compound has a high purity level (>95%) when obtained from reputable suppliers. Its light yellow to yellow powder form indicates its physical state under standard conditions .
11-ent-Mifepristone participates in various chemical reactions:
These reactions are essential for exploring modifications that could enhance pharmacological properties or alter metabolic pathways .
The reactions typically involve:
The mechanism of action of 11-ent-Mifepristone involves its competitive binding to progesterone and glucocorticoid receptors. By inhibiting these receptors, it blocks the effects of endogenous or exogenous progesterone and cortisol. This action is crucial in contexts such as medical abortion and treatment for conditions like Cushing's syndrome .
11-ent-Mifepristone has several scientific applications:
This compound's unique properties make it a valuable tool in both research settings and potential clinical applications.
11-ent-Mifepristone (CAS 3050754-63-4) is the enantiomer of the synthetic steroid mifepristone (RU-486), distinguished by its inverted stereochemistry at the C11 position. While mifepristone possesses an 11β-(4-dimethylaminophenyl) group, 11-ent-mifepristone features an 11α configuration, as confirmed by the IUPAC name (11α,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)estra-4,9-dien-3-one [3] [7]. This stereochemical inversion alters the three-dimensional orientation of the dimethylaminophenyl moiety, critically impacting molecular interactions with biological targets like progesterone and glucocorticoid receptors. X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal that the C11 chiral center dictates spatial positioning of the N,N-dimethylamino group, thereby modulating receptor-binding affinity [1] [9]. The absolute configuration is designated as (8S,11S,13S,14S,17S) in mifepristone versus (8S,11R,13S,14S,17S) in the ent-form, underscoring the enantiomeric relationship [1].
Table 1: Stereochemical Comparison of Mifepristone and 11-ent-Mifepristone
Property | Mifepristone | 11-ent-Mifepristone |
---|---|---|
C11 Configuration | 11β | 11α |
CAS Number | 84371-65-3 | 3050754-63-4 |
IUPAC Name | (11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(prop-1-yn-1-yl)estra-4,9-dien-3-one | (11α,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(prop-1-yn-1-yl)estra-4,9-dien-3-one |
Molecular Formula | C₂₉H₃₅NO₂ | C₂₉H₃₅NO₂ |
SMILES | O=C1CCC2=C3C@@HC[C@]5(C)C@@(C#CC)CC[C@@]5([H])[C@]3([H])CCC2=C1 | O=C1CCC2=C3C@HC[C@]5(C)C@@(C#CC)CC[C@@]5([H])[C@]3([H])CCC2=C1 |
Synthesis of 11-ent-mifepristone requires stereoselective strategies to install the 11α-aryl group. A validated four-step route begins with epoxidation of estradiene dione-3-ketal (2), followed by Grignard addition at C11 using 4-(dimethylamino)phenylmagnesium bromide under controlled temperatures (−20°C to 0°C) to favor α-attack [2] [9]. Subsequent lithiation at C17 introduces the propynyl group via propyne electrophiles, and final diketal hydrolysis eliminates the protecting group. Chiral auxiliaries or asymmetric catalysts (e.g., sparteine) may direct stereochemistry during Grignard addition, though yields remain moderate (45–60%) due to competing β-face attack [9]. Alternative pathways employ microbial biotransformation or enzymatic resolution of racemic intermediates, though industrial adoption is limited by scalability [5].
Impurities arise from incomplete stereoselectivity, side reactions, or residual intermediates. Major byproducts identified via LC-MS and NMR include:
Table 2: Common Synthesis-Derived Impurities in 11-ent-Mifepristone
Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Source in Synthesis |
---|---|---|---|---|
N-Demethyl Mifepristone | 104004-96-8 | C₂₈H₃₃NO₂ | 415.57 | Demethylation at dimethylamino group |
22-Hydroxy Mifepristone | 105012-15-5 | C₂₉H₃₅NO₃ | 445.60 | Hydroxylation at C22 |
Didemethyl Mifepristone | 104004-92-4 | C₂₇H₃₁NO₂ | 401.54 | Double demethylation |
3,3-(Ethylenedioxy)-5α-hydroxy Adduct | 104004-98-0 | C₃₀H₃₉NO₄ | 477.65 | Incomplete ketal hydrolysis |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: